Methyl 2,6-dichloronicotinate

Regioselective synthesis Nucleophilic aromatic substitution Heterocyclic chemistry

Select Methyl 2,6-dichloronicotinate (CAS 65515-28-8) for its unique 2,6-dichloro substitution enabling exclusive 6-regioselectivity in SNAr reactions—not replicated by 2,4-, 2,5-, or 4,6-dichloro isomers. Ensures clean 6-aryloxy/6-alkoxy products without regioisomeric contamination, eliminating costly separations. The methyl ester survives sequential SNAr and Suzuki-Miyaura couplings for late-stage diversification. Critical for nicotinoid insecticides and D2 antagonist programs. Correct isomer guarantees reproducible yields.

Molecular Formula C7H5Cl2NO2
Molecular Weight 206.02 g/mol
CAS No. 65515-28-8
Cat. No. B1589087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,6-dichloronicotinate
CAS65515-28-8
Molecular FormulaC7H5Cl2NO2
Molecular Weight206.02 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(N=C(C=C1)Cl)Cl
InChIInChI=1S/C7H5Cl2NO2/c1-12-7(11)4-2-3-5(8)10-6(4)9/h2-3H,1H3
InChIKeyIFVVGOJYWCHRCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2,6-Dichloronicotinate (CAS 65515-28-8): Technical Baseline and Procurement Context


Methyl 2,6-dichloronicotinate (CAS 65515-28-8) is a pyridine-3-carboxylate diester derivative belonging to the class of halogenated heteroaromatic building blocks. It features a pyridine ring with chlorine substituents at the 2- and 6- positions and a methyl ester at the 3-position, with a molecular weight of 206.02 g/mol [1]. Commercial availability typically specifies purity of ≥98.0% as determined by gas chromatography (GC), with a melting point range of 57.0–61.0 °C . This compound serves primarily as a versatile intermediate in the synthesis of agrochemicals and pharmaceuticals, where the regioselective manipulation of its chlorine atoms enables controlled diversification of the pyridine core [2].

Why Methyl 2,6-Dichloronicotinate Cannot Be Replaced by Other Dihalonicotinates in Regioselective Synthesis


The interchangeability of dihalonicotinates is often mistakenly assumed based on shared molecular formulas and similar halogen content. However, the precise substitution pattern of chlorine atoms on the pyridine ring dictates the regiochemical outcome of key bond-forming reactions such as nucleophilic aromatic substitution (SNAr) and cross-couplings. For instance, the 2,6-dichloro substitution pattern in methyl 2,6-dichloronicotinate confers a distinct electronic environment that enables highly regioselective SNAr reactions at the 6-position under DABCO catalysis, yielding exclusive 6-aryloxy ethers [1]. This regioselectivity is not replicated by its 2,4-, 2,5-, or 4,6-dichloro isomers, which exhibit different reactivity profiles and substitution preferences [2]. Similarly, while 2,6-dichloronicotinic acid (the free acid analog) also demonstrates regioselective Suzuki coupling, the methyl ester derivative offers distinct advantages in terms of solubility, purification, and compatibility with downstream transformations that are incompatible with a free carboxylic acid group [3]. Consequently, direct substitution of methyl 2,6-dichloronicotinate with other in-class compounds introduces significant risk of altered reaction outcomes, lower yields, and failed synthetic sequences, directly impacting project timelines and material costs.

Quantitative Differentiation Evidence for Methyl 2,6-Dichloronicotinate in Procurement Decisions


Exclusive Regioselectivity in SNAr Reactions: A Quantitative Comparison with 4,6-Dichloro Isomer

Methyl 2,6-dichloronicotinate undergoes a DABCO-catalyzed SNAr reaction with phenols to yield exclusively 6-aryloxy ethers, demonstrating complete regioselectivity (>99:1 ratio for 6-substitution over 2-substitution) [1]. This stands in stark contrast to methyl 4,6-dichloronicotinate, which under similar SNAr conditions is reported to undergo substitution primarily at the 4-position, reflecting a fundamentally different electronic bias dictated by the substitution pattern .

Regioselective synthesis Nucleophilic aromatic substitution Heterocyclic chemistry

Regioselective Suzuki Coupling: Ester vs. Free Acid Differentiation in Cross-Coupling Outcomes

Methyl 2,6-dichloronicotinate serves as a precursor to 6-aryl-2-chloronicotinates via regioselective Suzuki coupling, with reported yields of 47% for the 6-phenyl derivative under standard conditions [1]. While the free acid analog (2,6-dichloronicotinic acid) also undergoes regioselective Suzuki coupling at the 6-position using Pd(PPh3)4 in aqueous dioxane, the presence of the carboxylic acid group necessitates additional protection/deprotection steps in many synthetic sequences and can interfere with subsequent transformations requiring anhydrous or basic conditions [2]. The methyl ester form provides direct compatibility with a wider range of downstream reactions without the need for protecting group manipulation.

Suzuki-Miyaura coupling Palladium catalysis Regioselective arylation

Physicochemical Differentiation: Melting Point and Storage Stability vs. Isonicotinate Isomer

Methyl 2,6-dichloronicotinate exhibits a melting point range of 57.0–61.0 °C and is recommended for storage at room temperature (≤15 °C) under inert gas due to air sensitivity [1]. In contrast, the closely related isonicotinate isomer, methyl 2,6-dichloroisonicotinate (CAS 42521-09-5), possesses a significantly higher melting point of 82 °C and substantially lower aqueous solubility (0.13 g/L at 25 °C) . These differences reflect distinct crystal packing forces and intermolecular interactions stemming from the different nitrogen positioning in the pyridine ring, which can impact handling, purification, and formulation in both research and production settings.

Physicochemical properties Material characterization Storage stability

Commercial Purity Benchmarking: Methyl 2,6-Dichloronicotinate vs. 4,6-Dichloro Isomer Specifications

Commercially available methyl 2,6-dichloronicotinate is routinely offered at a purity specification of ≥98.0% by GC, with major suppliers including TCI America, Chem-Impex, and AChemBlock consistently meeting or exceeding this threshold [1]. The 4,6-dichloro isomer (methyl 4,6-dichloronicotinate, CAS 65973-52-6) is also available at 98% purity (HPLC) but with a notable moisture specification of ≤0.5% max, indicating potential hygroscopicity concerns not prominently flagged for the 2,6-isomer . While both compounds meet typical research-grade purity requirements, the 2,6-isomer benefits from broader supplier availability and a more established quality control history due to its extensive use in published synthetic methodologies [1].

Chemical purity Quality control Procurement specification

Validated Application Scenarios for Methyl 2,6-Dichloronicotinate in Research and Industrial Settings


Synthesis of 6-Substituted Pyridine Libraries via Exclusive SNAr Reactions

Based on the exclusive 6-regioselectivity demonstrated in SNAr reactions with phenols [1], methyl 2,6-dichloronicotinate is the optimal starting material for constructing focused libraries of 6-aryloxy or 6-alkoxy pyridine derivatives. This scenario is particularly relevant in medicinal chemistry programs exploring dopamine D2 receptor antagonists or other nicotinamide-based pharmacophores , where the defined 6-substitution pattern is critical for biological activity. Procurement of this specific isomer guarantees that the desired 6-substituted product is obtained without contamination from the 2-substituted regioisomer, eliminating the need for challenging chromatographic separations.

Sequential Functionalization via Tandem SNAr-Suzuki Strategies

Methyl 2,6-dichloronicotinate enables a sequential functionalization approach wherein the 6-chloro substituent is first selectively replaced via SNAr (e.g., with phenols or amines) [1], followed by Suzuki-Miyaura coupling at the remaining 2-position to introduce aryl or heteroaryl groups [2]. This orthogonal reactivity profile is not achievable with the free acid analog, which would require protection prior to cross-coupling, nor with 4,6-dichloro isomers, which exhibit different regioselectivity . The methyl ester remains intact throughout both transformations, allowing for late-stage diversification of the carboxylate moiety.

Agrochemical Intermediate Production with Defined Chlorine Substitution Pattern

The compound is a key intermediate in the synthesis of various agrochemicals, including insecticides, fungicides, and herbicides [3]. The specific 2,6-dichloro substitution pattern is essential for the biological activity of many nicotinoid insecticides, where the spatial arrangement of chlorine atoms influences binding to insect nicotinic acetylcholine receptors. Procurement of the correct isomer ensures the synthesis of active ingredients with consistent and predictable efficacy profiles, avoiding the costly reformulation or re-registration associated with isomeric impurities.

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